Anti-Influenza H1N1 Activity in MDCK Cells vs. Inactive Bisabolane Analogs
1,4-Epidioxybisabola-2,10-dien-9-one (compound 2 in the source study) exhibits significant anti-influenza activity against A/PR/8/34 (H1N1) with an IC50 of 16.79 ± 4.03 μg/mL in MDCK cells [1]. In contrast, the majority of the seventeen co-isolated bisabolane analogs from Curcuma longa (including compounds 1, 3-10, 12-13, 15-17) failed to significantly inhibit viral replication under identical conditions [1]. Only two other analogs (compounds 11 and 14) showed comparable antiviral efficacy [1].
| Evidence Dimension | Anti-H1N1 activity (IC50) |
|---|---|
| Target Compound Data | 16.79 ± 4.03 μg/mL |
| Comparator Or Baseline | Majority of 17 bisabolane analogs (compounds 1, 3-10, 12-13, 15-17): no significant inhibition; compounds 11 and 14: significant inhibition (quantitative IC50 values not reported in abstract) |
| Quantified Difference | Target compound is one of only three active analogs out of eighteen tested bisabolane sesquiterpenoids |
| Conditions | MDCK cells infected with influenza A/PR/8/34 (H1N1); cell viability/CPE reduction assay |
Why This Matters
Procurement of this specific compound ensures access to one of the few bisabolane endoperoxides with validated anti-influenza activity, avoiding inactive or untested analogs.
- [1] Ti H, Mai Z, Wang Z, Zhang W, Xiao M, Yang Z, Shaw P. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways. Food Funct. 2021 Aug 2;12(15):6697-6711. doi:10.1039/d1fo01212f. PMID:34179914. View Source
